molecular formula C5H4N4OS B7814482 2-sulfanyl-3,7-dihydropurin-6-one

2-sulfanyl-3,7-dihydropurin-6-one

Cat. No.: B7814482
M. Wt: 168.18 g/mol
InChI Key: XNHFAGRBSMMFKL-UHFFFAOYSA-N
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Description

The compound with the identifier “2-sulfanyl-3,7-dihydropurin-6-one” is known as 3,5-dimethoxybenzoyl chloride. It is an organic compound with the molecular formula C9H9ClO3. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-dimethoxybenzoyl chloride can be synthesized through the chlorination of 3,5-dimethoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 3,5-dimethoxybenzoic acid is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 3,5-dimethoxybenzoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, 3,5-dimethoxybenzoyl chloride hydrolyzes to form 3,5-dimethoxybenzoic acid and hydrogen chloride.

    Reduction: It can be reduced to 3,5-dimethoxybenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous solvents such as ether or tetrahydrofuran.

Major Products

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    3,5-Dimethoxybenzoic Acid: Formed from hydrolysis.

    3,5-Dimethoxybenzyl Alcohol: Formed from reduction.

Scientific Research Applications

3,5-dimethoxybenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Medicinal Chemistry: In the development of new drugs and therapeutic agents.

    Material Science: In the preparation of polymers and advanced materials with specific properties.

    Biochemistry: As a reagent in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in medicinal chemistry, the derivatives formed may interact with biological targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

3,5-dimethoxybenzoyl chloride can be compared with other benzoyl chlorides, such as:

    Benzoyl Chloride: The parent compound, which lacks the methoxy groups.

    4-Methoxybenzoyl Chloride: Contains a single methoxy group at the para position.

    2,4-Dimethoxybenzoyl Chloride: Contains two methoxy groups at the ortho and para positions.

Uniqueness

The presence of two methoxy groups at the meta positions in 3,5-dimethoxybenzoyl chloride imparts unique electronic and steric properties, making it more reactive towards nucleophiles compared to its analogs. This increased reactivity is advantageous in various synthetic applications, allowing for the efficient formation of derivatives.

List of Similar Compounds

  • Benzoyl Chloride
  • 4-Methoxybenzoyl Chloride
  • 2,4-Dimethoxybenzoyl Chloride

Properties

IUPAC Name

2-sulfanyl-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHFAGRBSMMFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=O)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-sulfanyl-3,7-dihydropurin-6-one
Reactant of Route 2
Reactant of Route 2
2-sulfanyl-3,7-dihydropurin-6-one
Reactant of Route 3
2-sulfanyl-3,7-dihydropurin-6-one
Reactant of Route 4
2-sulfanyl-3,7-dihydropurin-6-one
Reactant of Route 5
2-sulfanyl-3,7-dihydropurin-6-one
Reactant of Route 6
2-sulfanyl-3,7-dihydropurin-6-one

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